molecular formula C17H15NO4S B2640265 Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate CAS No. 847406-27-3

Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate

Cat. No. B2640265
M. Wt: 329.37
InChI Key: IBDWNVCOTILXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate” is a chemical compound . It is not intended for human or veterinary use and is usually used for research purposes.


Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The structures of these compounds were confirmed by FTIR, MS, and 1H-NMR .


Molecular Structure Analysis

The molecular formula of “Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate” is C17H15NO4S. Its molecular weight is 329.37.


Chemical Reactions Analysis

The synthesized compounds were further evaluated for their in vitro biological potentials . This includes antimicrobial activity against selected microbial species using the tube dilution method, antiproliferative activity against the human lung cancer cell line (A-549) by sulforhodamine B assay, antioxidant activity by using the DPPH method, and anticorrosion activity by the gravimetric method .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate derivatives have been synthesized and characterized in multiple studies. These compounds are often intermediates in the synthesis of more complex molecules with potential biological activity. For instance, Spoorthy et al. (2021) described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from a related compound, highlighting their antimicrobial activity and the use of docking studies to understand their mechanism of action Spoorthy, Kumar, Rani, & Ravindranath, 2021.

Chemical Transformations

The chemical transformations involving compounds structurally related to Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate offer insights into their versatility in organic synthesis. Vasileva et al. (2018) discussed the decyclization reactions of Ethyl 2-[5-Aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, showcasing the formation of thiophene derivatives Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018.

Novel Syntheses

Gao et al. (2011) reported a novel synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, demonstrating the utility of Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate derivatives in creating complex molecules with potential applications in drug development Gao, Liu, Jiang, & Li, 2011.

Molecular Structures and Crystallography

Studies on the molecular structures and crystallography of Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate derivatives provide crucial insights into their physical properties and potential applications. For example, Choi et al. (2007) described the preparation and structural analysis of a benzofuran derivative, elucidating its molecular geometry and interactions in the solid state Choi, Seo, Son, & Lee, 2007.

Biological Activities

Although your request excludes drug use and dosage or side effects, it's worth noting that derivatives of Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate often undergo evaluation for their biological activities, such as antimicrobial or anti-HIV properties. Mubarak et al. (2007) explored the synthesis and anti-HIV activities of new benzofuran derivatives, showcasing the potential therapeutic applications of these compounds Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007.

Future Directions

The future directions of research on “Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate” could include further exploration of its biological activities and potential applications in various fields. As thiophene-based analogs have shown a variety of biological effects , there is potential for the discovery of novel drugs .

properties

IUPAC Name

ethyl 3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-2-21-17(20)16-15(12-7-3-4-8-13(12)22-16)18-14(19)10-11-6-5-9-23-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDWNVCOTILXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate

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